molecular formula C21H15N5O2S2 B6553954 3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040650-64-3

3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553954
CAS No.: 1040650-64-3
M. Wt: 433.5 g/mol
InChI Key: FMCUCYBBTJRJHN-UHFFFAOYSA-N
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Description

"3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one" is a synthetic compound belonging to the class of thienopyrimidines

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs with similar structures work by binding to specific proteins or enzymes and modulating their activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • The starting material is typically a benzyl halide, which undergoes a nucleophilic substitution reaction with a thienopyrimidinone derivative.

    • Conditions: The reaction is performed in anhydrous ethanol, using a base such as potassium carbonate, at reflux temperature.

  • Formation of Oxadiazole Ring

    • The intermediate is then treated with pyridine-2-carboxylic acid hydrazide to form the oxadiazole ring.

    • Conditions: The reaction typically occurs in the presence of phosphorus oxychloride as a dehydrating agent.

Industrial Production Methods

The industrial-scale production of this compound involves optimized reaction conditions to maximize yield and purity. Solvent systems and catalysts are carefully selected to ensure efficient synthesis, often incorporating continuous flow processes to enhance throughput and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation

    • The compound can undergo oxidative reactions primarily on the sulfur atom, leading to sulfoxide or sulfone derivatives.

    • Common Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction

    • The nitro groups in the compound can be reduced to amines.

    • Common Reagents: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

  • Substitution

    • Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

    • Common Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

Depending on the reaction conditions, the major products can include sulfoxides, sulfones, amines, and various substituted aromatic derivatives. Each reaction pathway offers potential for further functionalization, expanding the compound's applicability in synthesis.

Scientific Research Applications

Chemistry

  • Catalysts: : The unique structure allows the compound to act as a ligand in coordination chemistry, forming complexes with transition metals.

  • Materials Science: : Used in the development of organic semiconductors and polymers.

Biology

  • Antimicrobial Agents: : Exhibits activity against a range of bacterial and fungal strains, making it a candidate for antimicrobial drug development.

  • Enzyme Inhibition: : Potential inhibitor of certain enzymatic pathways due to its structural mimicry of natural substrates.

Medicine

  • Cancer Research: : Investigated for its potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.

  • Neuroprotective Agents: : Shows promise in protecting neural cells from oxidative stress, indicating potential in treating neurodegenerative diseases.

Industry

  • Agriculture: : Used as a lead compound in the development of pesticides and herbicides.

  • Pharmaceuticals: : Basis for the synthesis of novel therapeutic agents.

Comparison with Similar Compounds

Unique Features

  • The integration of a pyridine moiety and an oxadiazole ring within the thienopyrimidinone core is distinctive, enhancing its binding affinity and specificity for certain biological targets.

Similar Compounds

  • Thieno[3,2-d]pyrimidin-4-one Derivatives: : These compounds share the core structure but may lack the benzyl or oxadiazole components, affecting their biological activities.

  • Pyridin-2-yl Oxadiazoles: : Compounds with similar functional groups but different core structures, exhibiting varying degrees of reactivity and application potential.

This compound's unique structure and versatile reactivity make it a valuable tool in diverse scientific fields, from drug development to materials science.

Properties

IUPAC Name

3-benzyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c27-20-18-15(9-11-29-18)23-21(26(20)12-14-6-2-1-3-7-14)30-13-17-24-19(25-28-17)16-8-4-5-10-22-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCUCYBBTJRJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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